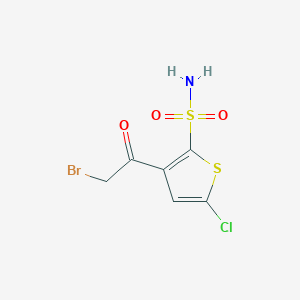

3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide

Descripción general

Descripción

3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds known for their diverse chemical reactivity and biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Bromination: The introduction of a bromoacetyl group into the thiophene ring is achieved through bromination. This step involves the reaction of thiophene with bromoacetyl bromide in the presence of a suitable catalyst, such as aluminum chloride, under controlled temperature conditions.

Chlorination: The chlorination of the thiophene ring is carried out using chlorinating agents like thionyl chloride or phosphorus pentachloride. This step introduces the chlorine atom at the desired position on the thiophene ring.

Sulfonamidation: The final step involves the introduction of the sulfonamide group. This is achieved by reacting the chlorothiophene derivative with a sulfonamide reagent, such as sulfonamide chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoacetyl group is susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the bromine atom.

Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, due to the electron-rich nature of the ring.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents (e.g., dimethylformamide) under mild heating conditions.

Electrophilic Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., iron(III) chloride).

Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Formation of azido or amino derivatives.

Electrophilic Substitution: Formation of halogenated or nitrated thiophene derivatives.

Reduction: Formation of alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

The compound is primarily recognized for its role as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections. Studies have demonstrated its effectiveness against resistant strains of bacteria, including New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147, with minimum inhibitory concentrations (MIC) indicating strong antibacterial properties .

Enzyme Inhibition

Research indicates that 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide interacts with prostaglandin G/H synthase 1, affecting its activity and potentially leading to cytotoxic effects. This interaction suggests that the compound could be further explored for therapeutic applications in conditions where modulation of prostaglandin synthesis is beneficial.

Materials Science

Organic Semiconductors

Due to its unique electronic properties, this compound is employed in the development of advanced materials such as organic semiconductors and conductive polymers. Its thiophene structure allows for effective charge transport, making it suitable for applications in organic electronic devices.

Conductive Polymers

The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds that exhibit potential biological activities. Its incorporation into polymer matrices can enhance the conductivity and overall performance of electronic materials.

Biological Studies

Biochemical Assays

In biological research, this compound is utilized in biochemical assays to study enzyme inhibition and protein-ligand interactions. This application is crucial for understanding the molecular mechanisms underlying various diseases and for the development of new therapeutic strategies.

In Silico Studies

Recent studies have also employed in silico methods to evaluate the binding affinity and interaction profiles of this compound with target proteins, providing insights into its potential as a drug candidate .

Chemical Synthesis

Versatile Intermediate

The compound acts as an important intermediate in the synthesis of diverse organosulfur compounds through various chemical reactions. Its ability to undergo substitution reactions allows for the modification of functional groups, leading to the creation of novel derivatives with enhanced biological properties .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor. The chlorothiophene ring enhances the compound’s binding affinity and specificity towards its targets.

Comparación Con Compuestos Similares

Similar Compounds

3-(2-Bromoacetyl)-2H-chromen-2-one: A coumarin derivative with similar bromoacetyl functionality, used in the synthesis of heterocyclic compounds.

5-Bromo-2-chlorothiophene: A simpler thiophene derivative with bromine and chlorine substituents, used in organic synthesis.

Sulfanilamide: A sulfonamide compound with antibacterial properties, used as a precursor for various sulfa drugs.

Uniqueness

3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide is unique due to the combination of bromoacetyl, chlorothiophene, and sulfonamide groups in a single molecule. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific applications.

Actividad Biológica

3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide, with the CAS number 160982-11-6, is a sulfonamide derivative that exhibits significant biological activity. The compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its utility in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₆H₅BrClNO₃S₂

- Molecular Weight : 318.60 g/mol

- Physical State : Solid

- Storage Conditions : Should be kept in a dark place under an inert atmosphere at 2-8°C.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various molecular targets within biological systems. Similar compounds in the sulfonamide class have been documented to act as inhibitors of carbonic anhydrase, which plays a crucial role in regulating intraocular pressure and has implications in treating glaucoma .

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, possess antimicrobial properties. A study evaluating various sulfonamide derivatives demonstrated that they exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard agar dilution methods, with some compounds showing promising results against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Sulfonamide Derivatives

| Compound | MIC (μM) | Bacterial Strain |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Other Sulfonamides | >100 | Escherichia coli, Klebsiella pneumoniae |

Antioxidant Activity

The antioxidant potential of sulfonamide derivatives has also been investigated. In assays measuring DPPH radical scavenging activity, several derivatives showed moderate antioxidant effects, highlighting the importance of structural modifications on their activity. The presence of specific substituents significantly influenced their efficacy .

Table 2: Antioxidant Activity (DPPH Assay)

| Compound | IC50 (mM) |

|---|---|

| This compound | TBD |

| Other Sulfonamides | 0.66 - 1.75 |

Case Studies and Research Findings

- Carbonic Anhydrase Inhibition : A notable study explored the use of thiophene sulfonamides as carbonic anhydrase inhibitors, demonstrating their potential to lower intraocular pressure effectively without significant systemic side effects .

- Synthesis and Evaluation : Another investigation synthesized a series of novel sulfonamide derivatives, including those related to this compound, assessing their biological activities through various assays. The results indicated that structural variations could enhance or diminish their effectiveness against microbial pathogens .

Propiedades

IUPAC Name |

3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO3S2/c7-2-4(10)3-1-5(8)13-6(3)14(9,11)12/h1H,2H2,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZESFFKYLOCAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(=O)CBr)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430974 | |

| Record name | 3-(Bromoacetyl)-5-chlorothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160982-11-6 | |

| Record name | 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160982-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromoacetyl)-5-chlorothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiophenesulfonamide, 3-(2-bromoacetyl)-5-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide in pharmaceutical chemistry?

A1: this compound serves as a crucial starting material in the synthesis of Brinzolamide []. This compound undergoes a multi-step synthetic pathway that includes reduction cyclization, N-alkylation, sulfamation, amino protecting, and amination to yield Brinzolamide. This synthetic route, as described in the research paper, achieves a total yield of 23% for the (S)-isomer of Brinzolamide [].

Q2: How is the purity and identity of synthesized this compound confirmed?

A2: The research utilizes prominent analytical techniques to ascertain both the structure and purity of the synthesized this compound. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides a detailed analysis of the hydrogen atom arrangement within the molecule, offering crucial information about its structure []. Additionally, Mass Spectrometry (MS) is employed to determine the exact mass-to-charge ratio of the compound's ions, further confirming its identity and purity []. These methods are fundamental in organic chemistry for structural elucidation and quality control of synthesized compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.